4-(Dimethylamino)butyl carbamimidothioate

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du SKF-91488 implique la réaction de la 4-(diméthylamino)butylamine avec le thiocarbonyldiimidazole pour former le produit souhaité . La réaction est généralement effectuée dans des conditions anhydres et nécessite un contrôle minutieux de la température et du pH pour assurer un rendement élevé et une pureté élevée. Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires mais à plus grande échelle, avec des étapes de purification supplémentaires pour répondre aux normes réglementaires.

Analyse Des Réactions Chimiques

Le SKF-91488 subit plusieurs types de réactions chimiques, notamment :

Réactions de substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe diméthylamino peut être remplacé par d'autres nucléophiles.

Réactions d'oxydation et de réduction : Le SKF-91488 peut être oxydé ou réduit dans des conditions spécifiques, conduisant à la formation de divers dérivés.

Hydrolyse : Le composé peut être hydrolysé en présence d'eau ou d'acides aqueux, ce qui entraîne la dégradation du groupe carbamimidothioate.

Les réactifs couramment utilisés dans ces réactions comprennent les acides forts, les bases et les agents oxydants ou réducteurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de recherche scientifique

Le SKF-91488 a été largement étudié pour ses applications de recherche scientifique, notamment :

Médecine : Il est utilisé comme outil de recherche pour étudier le rôle de l'histamine dans divers processus physiologiques et pathologiques.

Biologie : Le SKF-91488 est utilisé pour étudier les effets de l'histamine sur les processus cellulaires et moléculaires. Il aide à comprendre les mécanismes des voies de signalisation médiées par l'histamine.

Chimie : Le composé est utilisé dans la recherche chimique pour étudier la réactivité et la stabilité des dérivés du carbamimidothioate.

Industrie : Le SKF-91488 est utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence dans les processus de contrôle de la qualité.

Mécanisme d'action

Le SKF-91488 exerce ses effets en inhibant l'histamine N-méthyltransférase, une enzyme responsable de la méthylation et de la dégradation ultérieure de l'histamine . En inhibant cette enzyme, le SKF-91488 augmente les niveaux d'histamine, ce qui peut moduler divers processus physiologiques. Les cibles moléculaires et les voies impliquées comprennent les récepteurs de l'histamine et les cascades de signalisation en aval qui régulent des fonctions telles que l'éveil, la réponse immunitaire et la contraction des muscles lisses .

Applications De Recherche Scientifique

SKF-91488 has been extensively studied for its scientific research applications, including:

Medicine: It is used as a research tool to study the role of histamine in various physiological and pathological processes.

Biology: SKF-91488 is used to investigate the effects of histamine on cellular and molecular processes. It helps in understanding the mechanisms of histamine-mediated signaling pathways.

Chemistry: The compound is used in chemical research to study the reactivity and stability of carbamimidothioate derivatives.

Industry: SKF-91488 is used in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mécanisme D'action

SKF-91488 exerts its effects by inhibiting histamine N-methyltransferase, an enzyme responsible for the methylation and subsequent degradation of histamine . By inhibiting this enzyme, SKF-91488 increases histamine levels, which can modulate various physiological processes. The molecular targets and pathways involved include histamine receptors and downstream signaling cascades that regulate functions such as wakefulness, immune response, and smooth muscle contraction .

Comparaison Avec Des Composés Similaires

Le SKF-91488 est unique en son effet inhibiteur fort sur l'histamine N-méthyltransférase sans présenter d'activité agoniste de l'histamine . Les composés similaires comprennent :

Dimaprit : Un homologue du SKF-91488 avec des propriétés inhibitrices similaires mais des profils pharmacocinétiques différents.

Nτ-Méthylhistamine : Un autre inhibiteur puissant de l'histamine N-méthyltransférase mais avec des caractéristiques structurales différentes.

2-Méthylhistamine : Un analogue de l'histamine avec des effets inhibiteurs sur l'histamine N-méthyltransférase.

Ces composés partagent des mécanismes d'action similaires mais diffèrent par leurs structures chimiques et leurs applications spécifiques.

Activité Biologique

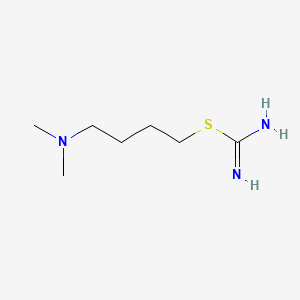

4-(Dimethylamino)butyl carbamimidothioate, also known as SKF 91488 dihydrochloride, is a synthetic compound that has garnered attention for its biological activity, particularly as an inhibitor of histamine N-methyltransferase (HNMT). This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₇H₁₇N₃S·2HCl

- Molecular Weight : Approximately 248.22 g/mol

- Structure : The compound features a dimethylamino group attached to a butyl chain and a carbamimidothioate moiety, contributing to its unique chemical reactivity and biological activity.

This compound acts primarily as a noncompetitive inhibitor of HNMT. By binding to the enzyme's active site, it disrupts the methylation process of histamine, leading to increased levels of this neurotransmitter in the body. This mechanism suggests potential applications in conditions related to histaminergic signaling, such as allergies and neurodegenerative diseases like Alzheimer's .

Histamine N-Methyltransferase Inhibition

Research indicates that this compound selectively inhibits HNMT without activating histamine receptors. This specificity allows for the study of histaminergic pathways without confounding effects from receptor activation. The inhibition of HNMT can lead to elevated histamine levels, which may have therapeutic implications in various allergic responses and other histamine-related conditions .

Research Findings

Several studies have investigated the biological effects and potential applications of this compound:

- In vitro Studies : The compound has been shown to effectively elevate histamine levels in cultured cells, providing insights into its role in modulating allergic responses and neuroinflammation.

- Case Studies : In clinical settings, the administration of HNMT inhibitors like this compound has been associated with altered immune responses in patients with allergic conditions .

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other structurally similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| SKF 91488 | Similar dimethylamino and butyl groups | Potent inhibitor of histamine N-methyltransferase |

| Dimaprit | Histamine H3 receptor agonist | Exhibits agonist activity unlike SKF 91488 |

| 4-(Methylthio)butyl carbamimidothioate | Contains a methylthio group | Different sulfur substitution affects reactivity |

This table highlights the specificity of this compound as an inhibitor rather than an agonist, making it a valuable tool for research into histaminergic signaling pathways.

Potential Therapeutic Applications

Given its mechanism of action and biological activity, this compound holds promise for several therapeutic applications:

- Allergic Conditions : By increasing histamine levels through HNMT inhibition, it may help in understanding and managing allergic responses.

- Neurodegenerative Diseases : Elevated histamine levels may also play a role in neuroprotection or modulation of neuroinflammatory processes associated with diseases like Alzheimer’s .

Propriétés

IUPAC Name |

4-(dimethylamino)butyl carbamimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3S/c1-10(2)5-3-4-6-11-7(8)9/h3-6H2,1-2H3,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYJLJINUGVUHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCSC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50988329 | |

| Record name | 4-(Dimethylamino)butyl carbamimidothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68643-23-2 | |

| Record name | 4-(Dimethylamino)butyl carbamimidothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68643-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SK&F 91488 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068643232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SKF-91488 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07106 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-(Dimethylamino)butyl carbamimidothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SKF-91488 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I4LVX494H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.